molecular formula C12H12N2O2 B4689457 N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE

N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE

Cat. No.: B4689457
M. Wt: 216.24 g/mol
InChI Key: OZOUVHNXYSUUHU-UHFFFAOYSA-N
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Description

N-(3-Isoxazolyl)-3,4-dimethylbenzamide (molecular formula: C₁₂H₁₂N₂O₂) is a substituted benzamide derivative featuring a 3,4-dimethylphenyl group attached to an isoxazole ring via an amide linkage.

Properties

IUPAC Name

3,4-dimethyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)12(15)13-11-5-6-16-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUVHNXYSUUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide moiety. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can lead to the opening of the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can lead to ring-opened products such as enaminoketones .

Scientific Research Applications

N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 3,4-Dimethyl vs. 3,5-Dimethyl Substitution

The 3,5-dimethyl isomer (N-(3-Isoxazolyl)-3,5-dimethylbenzamide, ) shares the same molecular formula (C₁₂H₁₂N₂O₂) and mass (216.240 g/mol) as the 3,4-dimethyl analog. However, the position of methyl groups on the benzamide ring significantly impacts steric and electronic properties:

  • 3,4-Dimethyl : Adjacent methyl groups may induce steric hindrance, reducing rotational freedom and influencing binding interactions in catalytic or biological systems.
  • 3,5-Dimethyl : Symmetrical substitution likely enhances molecular stability and solubility due to balanced electronic effects.

Synthetic Utility : The isoxazole ring in both isomers can act as a directing group in C–H functionalization reactions, though steric differences may alter regioselectivity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This compound (C₁₁H₁₅NO₂) features a hydroxyalkyl substituent instead of an isoxazole. Key differences include:

  • Directing Group : The N,O-bidentate group in enables coordination with transition metals (e.g., Pd, Cu), facilitating C–H activation, whereas the isoxazole in the target compound may favor different coordination modes .

Substituted Benzothiazolyl Azo Compounds ()

highlights benzothiazole derivatives with azo linkages. While structurally distinct, these compounds share synthetic relevance:

  • Spectroscopic Characterization : Techniques like ¹H NMR and IR (used in and ) are critical for confirming amide and azo group conformations.
  • Electronic Effects : Electron-donating methyl groups in benzamides (as in the target compound) contrast with electron-withdrawing azo groups in benzothiazoles, affecting redox properties and reaction kinetics .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Features Potential Applications
N-(3-Isoxazolyl)-3,4-dimethylbenzamide C₁₂H₁₂N₂O₂ 3,4-dimethylphenyl, isoxazole Steric hindrance, amide-directed catalysis Synthetic chemistry, drug design
N-(3-Isoxazolyl)-3,5-dimethylbenzamide C₁₂H₁₂N₂O₂ 3,5-dimethylphenyl, isoxazole Symmetrical substitution, enhanced stability Catalysis, material science
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-methylphenyl, hydroxyalkyl N,O-bidentate metal coordination, hydrogen bonding Metal-catalyzed reactions
2-Hydroxy-4-substituted benzothiazolyl azo Varies Azo, benzothiazole Electron-withdrawing groups, redox activity Dyes, sensors

Research Findings and Implications

  • Synthetic Routes: The target compound can likely be synthesized via coupling of 3,4-dimethylbenzoic acid with 3-aminoisoxazole, analogous to methods in and .
  • Spectroscopic Confirmation : ¹H NMR would distinguish the 3,4- and 3,5-dimethyl isomers via aromatic proton splitting patterns .
  • Catalytic Applications : Isoxazole’s nitrogen atoms may facilitate Pd-catalyzed C–H arylation, though steric effects in the 3,4-isomer could limit substrate scope compared to the 3,5-analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE
Reactant of Route 2
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N-(3-ISOXAZOLYL)-3,4-DIMETHYLBENZAMIDE

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